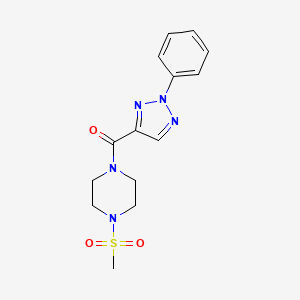

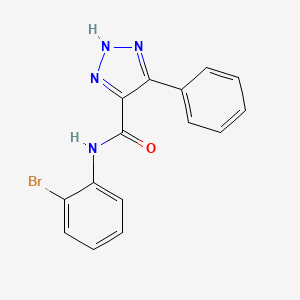

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained attention due to its potential use in scientific research. It is a member of the triazole family of compounds and has been shown to have a variety of effects on biological systems. In

Scientific Research Applications

Sulfomethylation of Piperazine and Polyazamacrocycles

Research by van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, offering a route to create mixed-side-chain macrocyclic chelates. This process involves reactions at various pH levels, influencing the number of methanesulfonate groups introduced into the structures. The resulting sulfomethylated products serve as precursors for a series of derivatives, highlighting a method for diversifying the functionality of macrocyclic chelates for potential biomedical applications (van Westrenen & Sherry, 1992).

Synthesis of Piperazine Derivatives as Therapeutic Agents

Abbasi et al. (2019) synthesized a series of compounds involving piperazine and evaluated them for α-glucosidase inhibitory activity and cytotoxic profiles. This research demonstrates the potential of piperazine derivatives as therapeutic agents, particularly in the context of diabetes management through enzyme inhibition (Abbasi et al., 2019).

Antibacterial Activity of Triazole Analogues of Piperazine

A study by Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant bacterial growth inhibition, indicating their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Apoptosis Inducing and Tubulin Polymerization Inhibition

Manasa et al. (2020) designed and synthesized piperazin-1-yl)methanone derivatives, studying their in vitro cytotoxic activity and tubulin polymerization inhibition. One compound, in particular, showed high cytotoxicity against certain cancer cell lines and induced apoptosis, suggesting its utility in cancer therapy (Manasa et al., 2020).

Corrosion Inhibition on Mild Steel

Singaravelu and Bhadusha (2022) investigated a novel organic compound as an inhibitor for the prevention of mild steel corrosion in acidic media. Their work highlights the potential of piperazine derivatives in industrial applications, specifically in corrosion prevention (Singaravelu & Bhadusha, 2022).

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives have been found to bind with high affinity to multiple receptors , and piperazines have been shown to inhibit microtubule synthesis .

Mode of Action

Triazole derivatives have been found to interact with a variety of enzymes and receptors , which could lead to changes in cellular processes. Piperazines have been shown to inhibit microtubule synthesis , which could disrupt cell division and growth.

Biochemical Pathways

Given the broad biological activities of triazole derivatives , it’s likely that multiple pathways could be affected. For example, inhibition of microtubule synthesis by piperazines could affect cell division and growth .

Pharmacokinetics

Triazole derivatives are known for their broad pharmacological applications , suggesting they may have favorable ADME properties.

Result of Action

Given the potential targets and modes of action discussed above, it’s likely that the compound could have effects such as disruption of cell division and growth due to inhibition of microtubule synthesis .

properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-23(21,22)18-9-7-17(8-10-18)14(20)13-11-15-19(16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPPLCOZDLNVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)